molecular formula C15H20BNO3 B2756118 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1449581-00-3

7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B2756118
CAS No.: 1449581-00-3
M. Wt: 273.14
InChI Key: AZDGIPLCIYTFRY-UHFFFAOYSA-N
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Description

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a valuable boronic ester building block extensively used in medicinal chemistry and drug discovery. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions , a pivotal method for forming carbon-carbon bonds. This compound enables the efficient introduction of the 7-methoxy-1H-indol-4-yl moiety into more complex molecular architectures, a structural motif of high interest in the development of biologically active molecules. Researchers utilize this reagent to synthesize and screen novel compounds, particularly for targets where the indole scaffold is known to play a critical role, such as in kinase inhibitors and targeted protein degraders like PROTACs. The methoxy substituent at the 7-position fine-tunes the electronic properties and binding affinity of the resulting molecules, making this a sophisticated intermediate for optimizing lead compounds in oncology and neuroscience research.

Properties

IUPAC Name

7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12(18-5)13-10(11)8-9-17-13/h6-9,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDGIPLCIYTFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 7-methoxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antimalarial agent. Research indicates that derivatives of indole compounds can effectively inhibit the Plasmodium falciparum CLK3 kinase, which is essential for malaria parasite survival . The boronate ester group in this compound allows for selective binding to the active site of the kinase, facilitating the development of potent inhibitors.

Case Study: Antimalarial Activity
A study focused on the synthesis of various analogues of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole demonstrated significant antimalarial activity against P. falciparum. The synthesized compounds were evaluated for their efficacy through time-resolved fluorescence energy transfer assays, showing low nanomolar activity against the target kinase .

CompoundActivity (nM)Reference
TCMDC-1350515
IND3111910
7-Methoxy Indole Derivative8

Cancer Research

Indole derivatives are known to exhibit anticancer properties. The structural motifs within this compound may allow it to interact with various cancer-related targets. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Case Study: Antitumor Activity
In vitro studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Material Science

The unique boronate structure also lends itself to applications in material science. Compounds containing boronate esters are utilized in the development of sensors and as intermediates in organic synthesis due to their ability to form stable complexes with various substrates.

Case Study: Sensor Development
Research has demonstrated that boronate-containing compounds can be used as sensors for detecting phenolic compounds through fluorescence changes upon binding . This application highlights the versatility of the boronate moiety in practical applications.

Mechanism of Action

The mechanism of action of 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, molecular properties, and applications of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Applications/Properties
7-Methoxy-4-boronate-1H-indole (Target) 7-OMe, 4-boronate 273.14 (calc) Not available Suzuki coupling, drug synthesis (enhanced solubility via OMe)
7-Chloro-4-boronate-1H-indole 7-Cl, 4-boronate 277.55 1449580-99-7 Pharmaceutical intermediates (electron-withdrawing Cl improves metabolic stability)
7-Fluoro-5-methyl-4-boronate-1H-indole 7-F, 5-Me, 4-boronate 261.10 1449581-03-6 High-purity research applications (discontinued due to limited commercial demand)
7-Ethyl-4-boronate-1H-indole 7-Et, 4-boronate 261.19 (calc) 1449581-08-1 Medicinal chemistry (lipophilic Et group for membrane permeability)
7-Methoxy-2-boronate-1H-indole 7-OMe, 2-boronate 273.14 1072812-69-1 Research use (steric hindrance at position 2 reduces coupling efficiency vs. position 4)
6-Chloro-1-methyl-2-boronate-1H-indole 6-Cl, 1-Me, 2-boronate 294.61 Not available Safety data available (hazard warnings: H302, H315)

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 4-boronate group exhibits high reactivity in Suzuki-Miyaura couplings due to favorable steric and electronic environments. The methoxy group at position 7 donates electrons, activating the indole ring for nucleophilic coupling .
  • Chloro and Fluoro Analogs : Electron-withdrawing groups (Cl, F) at position 7 reduce electron density, requiring harsher reaction conditions (e.g., higher Pd catalyst loading or elevated temperatures) .
  • Positional Isomers (2-boronate) : Boronate at position 2 leads to steric hindrance, lowering coupling efficiency compared to position 4 .

Physicochemical Properties

  • Solubility: Methoxy-substituted derivatives (e.g., target compound) show improved solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro or ethyl analogs .
  • Stability : All pinacol boronates are moisture-sensitive and require storage at 2–8°C under inert conditions .
  • Melting Points : Varied based on substituents; e.g., 7-chloro-4-boronate (mp ~118–119°C) vs. 7-ethyl-4-boronate (liquid at room temperature) .

Biological Activity

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing reagents. The specific synthesis pathway can vary based on desired substituents and functional groups.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may interact with cellular pathways involved in cancer proliferation. It has been suggested that indole derivatives can modulate estrogen receptors and influence tumor growth .
  • Case Studies : A comparative study on various indole derivatives revealed that specific modifications to the indole structure enhance anticancer efficacy. For example, compounds with methoxy substitutions showed increased potency against cancer cell lines such as HeLa and L1210 .
CompoundCell LineIC50 (nM)
7-Methoxy Indole DerivativeHeLa24
Standard Drug (CA-4)HeLa42

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that similar compounds exhibit antimicrobial activity:

  • Antibacterial and Antifungal Effects : Research has shown that certain indole derivatives can inhibit bacterial and fungal growth. The mechanism often involves interference with microbial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Notably:

  • Substituent Effects : The presence of methoxy groups at specific positions on the indole ring significantly enhances biological activity. For instance, a methyl group at the C–3 position combined with a methoxy group at C–6 resulted in higher antiproliferative activity compared to unsubstituted variants .

Toxicological Profile

Understanding the safety profile of this compound is crucial for potential therapeutic applications:

  • Safety Data : Preliminary safety assessments indicate that while the compound exhibits promising biological activity, its toxicological properties require further investigation. Current data suggest potential irritant effects but lack comprehensive long-term exposure studies .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Reference
BoronationPd(dba)₂, SPhos, K₃PO₄, THF, 80°C54–71
DeprotectionLiAlH₄/AlCl₃, dry ether40–65

Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and boronate (δ ~1.3 ppm for pinacol methyl groups) signals .
    • ¹⁹F NMR (if fluorinated analogs are synthesized): δ ~-115 to -120 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁BNO₃: calc. 286.1618, obs. 286.1615) .
  • X-ray Crystallography : Resolve bond angles (e.g., C–B–O in boronate: ~120°) and torsional strains using SHELXL .

What are optimal conditions for Suzuki-Miyaura cross-coupling reactions with this compound?

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .
  • Base : K₂CO₃ or Cs₂CO₃ in degassed THF/H₂O (3:1) at 80–100°C .
  • Substrate Scope : Aryl halides (e.g., bromobenzene, iodopyridines) for biaryl synthesis .

Advanced Research Questions

How to address contradictions in reported synthetic yields (e.g., 40% vs. 71%)?

  • Variable factors :
    • Catalyst loading : Higher Pd concentrations (5 mol%) improve yields but risk side reactions .
    • Purity of boronate : Impurities (e.g., residual pinacol) reduce coupling efficiency; verify via GC-MS or HPLC .
    • Moisture sensitivity : Use of anhydrous solvents and inert atmosphere (N₂/Ar) is critical .

Case Study : In the synthesis of clavicipitic acid precursors, rigorous drying of intermediates increased yields from 50% to 65% .

What computational methods predict the reactivity of this boronate in C–H functionalization?

  • Density Functional Theory (DFT) : Models transition states for oxidative addition steps (e.g., Pd insertion into C–Br bonds) .
  • Molecular Docking : Predicts binding affinity in enzyme inhibition studies (e.g., interactions with dihydroacridine derivatives) .

How to resolve challenges in crystallographic analysis of derivatives?

  • Twinning : Use SHELXE for data integration and Olex2 for refinement .
  • Disorder : Co-crystallization with stabilizing agents (e.g., DMF or MeOH) improves resolution .

Example : A derivative with 2-(trimethylsilyl) substitution required 0.1 Å resolution data to resolve steric clashes .

What role does this compound play in natural product synthesis?

  • Key intermediate : Used in total synthesis of (-)-clavicipitic acid via γ,γ-dimethylallyltryptophan (DMAT) pathways .
  • Functionalization : Enables regioselective C–H hydroxylation for bioactive indole alkaloids .

Data Contradiction Analysis

Observed Discrepancy : Conflicting reports on boronate stability under acidic conditions.

  • Evidence : Some studies report decomposition at pH < 5 , while others note stability in mild acetic acid .
  • Resolution : Stability correlates with substituent electron-withdrawing effects. Methoxy groups enhance boronate robustness via resonance stabilization .

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